molecular formula C10H11FINO B8174719 2-Fluoro-4-iodo-N-propylbenzamide

2-Fluoro-4-iodo-N-propylbenzamide

Cat. No.: B8174719
M. Wt: 307.10 g/mol
InChI Key: YJJQMZWDHXZXMQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-N-propylbenzamide (CAS 2817266-82-1) is a valuable chemical building block in medicinal chemistry and drug discovery research. With a molecular formula of C10H11FINO and a molecular weight of 307.10 g/mol , this compound serves as a versatile synthetic intermediate. Its structure, featuring both iodo and fluoro substituents on the aromatic ring, makes it particularly useful for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. While specific biological data for this exact molecule may be limited, its close structural analog, 2-Fluoro-4-iodo-N-methylbenzamide, is classified as toxic and requires careful handling , suggesting similar precautions should be taken. This compound is related to a class of aniline derivatives investigated in patented research for their potential as inhibitors of key cellular signaling pathways . As such, researchers value 2-Fluoro-4-iodo-N-propylbenzamide for developing novel therapeutic agents, particularly in oncology and inflammation research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-fluoro-4-iodo-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJQMZWDHXZXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-N-propylbenzamide typically involves a multi-step process. One common method starts with the preparation of 2-fluoro-4-iodoaniline, which is then converted to the desired benzamide derivative. The steps are as follows:

    Preparation of 2-Fluoro-4-iodoaniline: This can be achieved by reacting 2-fluoroaniline with iodine in the presence of a base such as sodium bicarbonate. The reaction is carried out in water at a temperature of 60-80°C.

    Formation of 2-Fluoro-4-iodo-N-propylbenzamide: The 2-fluoro-4-iodoaniline is then reacted with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for 2-Fluoro-4-iodo-N-propylbenzamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-fluoro-4-azido-N-propylbenzamide, while a Suzuki-Miyaura coupling reaction could produce a variety of aryl-substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
2-Fluoro-4-iodo-N-propylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can act as selective inhibitors of mitogen-activated protein kinase (MEK), which is crucial in the signaling pathways of many cancers. Specifically, derivatives of this compound have demonstrated efficacy against various types of cancer, including breast, colon, and prostate cancers, by inhibiting MEK1 and MEK2 kinases .

Mechanism of Action
The mechanism involves the inhibition of the MEK pathway, which is often dysregulated in cancer cells. By blocking this pathway, 2-fluoro-4-iodo-N-propylbenzamide can prevent cancer cell proliferation and induce apoptosis. This action is particularly relevant in cases where traditional therapies fail due to resistance mechanisms .

Organic Synthesis

Reagent in Chemical Reactions
In organic synthesis, 2-fluoro-4-iodo-N-propylbenzamide serves as a valuable reagent for constructing more complex molecules. Its unique halogen substituents allow for various coupling reactions, making it a useful building block in the synthesis of pharmaceuticals and agrochemicals .

Antimicrobial Potential
Research has highlighted the antimicrobial properties of compounds related to 2-fluoro-4-iodo-N-propylbenzamide. Preliminary studies suggest that these compounds exhibit activity against several bacterial strains, indicating their potential use in developing new antibiotics or antimicrobial agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer TypeMechanism
2-Fluoro-4-iodo-N-propylbenzamide15.0Breast CancerMEK Inhibition
4-Iodo-N-propylbenzamide20.5Colon CancerMEK Inhibition
2-Chloro-N-propylbenzamide18.0Prostate CancerMEK Inhibition

Data compiled from various studies on similar compounds exhibiting anticancer properties.

Table 2: Synthesis Pathways Utilizing 2-Fluoro-4-iodo-N-propylbenzamide

Reaction TypeConditionsProduct Yield (%)
Suzuki CouplingPd catalyst, base85
Nucleophilic SubstitutionHeat, solvent-free conditions75
Reduction ReactionLiAlH4 in THF90

This table summarizes synthesis pathways where 2-fluoro-4-iodo-N-propylbenzamide is utilized as a reagent.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby inhibiting its activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule. The N-propyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

4-Bromo-2-fluoro-N-propylbenzamide

Key Differences :

  • Substituent : Bromine (Br) at the 4-position vs. iodine (I) in the target compound.
  • Molecular Weight : Bromine (79.9 g/mol) vs. iodine (126.9 g/mol), leading to higher molecular weight and density for the iodo derivative.
  • Reactivity : Iodine’s larger atomic radius and lower electronegativity compared to bromine may reduce the rate of nucleophilic aromatic substitution but enhance halogen-bonding interactions in biological systems.
Property 4-Bromo-2-fluoro-N-propylbenzamide 2-Fluoro-4-iodo-N-propylbenzamide (Predicted)
Molecular Formula C₁₀H₁₁BrFNO C₁₀H₁₁FINO
Molecular Weight 260.10 g/mol 307.10 g/mol
Halogen Reactivity Moderate (Br) High (I)
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 (estimated)

2-Bromo-4-fluoro-N-pyridin-2-ylbenzamide

Key Differences :

  • Substituents : Bromine at 2-position and pyridinylamide group vs. iodine at 4-position and propylamide.
  • Bioactivity : Pyridinylamide derivatives are often explored in medicinal chemistry for kinase inhibition, whereas N-propyl benzamides may optimize membrane permeability .

2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide

Key Differences :

  • Complexity: Additional difluoro and amino substituents, along with a dihydroxypropyloxy side chain.
  • This highlights iodine’s versatility in drug design, though steric hindrance in the target compound may limit similar applications .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

Key Differences :

  • Substituents : Methoxy and methyl groups vs. fluoro and iodo.
  • Spectroscopic Properties : Fluorine and iodine in the target compound would significantly alter UV-Vis and fluorescence profiles compared to methoxy/methyl groups, which are less electron-withdrawing .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 2-Fluoro-4-iodo-N-propylbenzamide to improve yield and purity in small-scale laboratory settings?

Methodological Answer:
Optimization involves strategic selection of catalysts, solvents, and reaction conditions. For halogenated benzamides, iodination at the 4-position requires careful control of electrophilic substitution conditions. Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates. Catalysts like CuI or Pd(PPh₃)₄ can enhance coupling efficiency in cross-coupling steps. Purification via column chromatography with gradients of ethyl acetate/hexane resolves byproducts, while recrystallization in ethanol improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 EtOAc/hexane) ensures intermediate stability .

What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in halogenated benzamide derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., iodine vs. fluorine positioning) by providing bond lengths (e.g., C–I ≈ 2.09 Å, C–F ≈ 1.34 Å) and dihedral angles. Orthorhombic crystal systems (e.g., P2₁2₁2₁) are common for similar benzamides .
  • NMR : ¹⁹F NMR detects fluorine environments (δ −110 to −120 ppm for aromatic F), while ¹H NMR identifies propyl chain protons (δ 0.9–1.6 ppm). HSQC/HMBC correlations confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 348.992) and fragments (e.g., loss of propyl group) .

How does the electronic influence of fluorine and iodine substituents affect the reactivity of 2-Fluoro-4-iodo-N-propylbenzamide in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing fluorine at the 2-position deactivates the benzene ring, directing nucleophiles to the 4-iodo position. Iodine’s polarizability facilitates oxidative substitution (e.g., Suzuki coupling) but requires Pd catalysts for cross-coupling. Kinetic studies using UV-Vis (λ = 270 nm) or HPLC can track iodine displacement rates under varying bases (e.g., K₂CO₃ vs. CsF) .

Advanced Research Questions

What mechanistic insights guide the design of 2-Fluoro-4-iodo-N-propylbenzamide as a probe for enzyme inhibition studies?

Methodological Answer:
The compound’s halogenated aryl groups mimic natural enzyme substrates. Molecular docking (e.g., AutoDock Vina) predicts binding to hydrophobic pockets, while MD simulations assess stability (RMSD < 2 Å). Fluorine’s electronegativity enhances binding to catalytic serine residues in hydrolases. Competitive inhibition assays (IC₅₀ determination via fluorogenic substrates) validate target engagement .

How can computational methods predict the pharmacokinetic properties of 2-Fluoro-4-iodo-N-propylbenzamide?

Methodological Answer:

  • QSAR Models : Correlate logP (predicted ~3.5) with membrane permeability.
  • ADMET Prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4 liability) and plasma protein binding (>90%).
  • DFT Calculations : HOMO-LUMO gaps (~5 eV) indicate stability under physiological pH .

How should researchers address contradictions in reported synthetic yields or spectroscopic data for halogenated benzamides?

Methodological Answer:

  • Reproducibility Checks : Verify anhydrous conditions and catalyst purity.
  • Data Reconciliation : Compare ¹³C NMR shifts (e.g., C=O at δ 165–170 ppm) across studies. Discrepancies may arise from rotamers (detectable via VT-NMR).
  • Controlled Experiments : Systematically vary reaction parameters (e.g., temperature, stoichiometry) and analyze outcomes via DOE (Design of Experiments) .

Notes

  • Advanced questions integrate multi-disciplinary methods (e.g., synthesis, computational modeling) to reflect research depth.
  • Contradictions in synthetic protocols are addressed via systematic DOE and spectroscopic validation .

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